molecular formula C18H15Cl2N3O5S2 B2989929 (Z)-ethyl 2-(2-((3,5-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-63-8

(Z)-ethyl 2-(2-((3,5-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2989929
CAS No.: 865247-63-8
M. Wt: 488.35
InChI Key: FBILCXYPFQQMTE-PYCFMQQDSA-N
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Description

The compound contains several functional groups, including an ethyl group, a benzoyl group, a sulfamoyl group, and a thiazole ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the sulfamoyl group, and the attachment of the ethyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its formula. The presence of a thiazole ring suggests a planar, aromatic structure. The ethyl group is likely to be a linear chain, while the sulfamoyl group might introduce some steric hindrance .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like sulfamoyl might increase its solubility in polar solvents .

Scientific Research Applications

Multicomponent Synthesis

  • One study describes a one-pot synthesis method for novel ethyl compounds using nano-Copper Y Zeolite as a catalyst, highlighting an efficient and environmentally friendly approach for creating potentially fungicidal or pharmaceutical agents (Kalhor, 2015).

Tautomeric Behavior and Transformation

  • Research on ethyl (1,2-benzisothiazol-3-yl)cyanoacetate elucidates its tautomeric nature and chemical transformations, providing a foundation for understanding the chemical behavior of similar thiazolyl compounds (Carrington et al., 1972).

Antihypertensive Agents

  • A study on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases from methyl 2-(thiazol-2-ylcarbamoyl)acetate reports their potential as antihypertensive α-blocking agents, suggesting medical research applications (Abdel-Wahab et al., 2008).

Novel Base-Induced Reactions

  • Investigations into base-induced reactions of substituted (1,2-benzisoxazol-3-yl) acetates offer insights into novel chemical pathways that could be relevant for the synthesis of complex molecules (Ueda et al., 1988).

Biological Activity

  • The synthesis and characterization of novel compounds with a focus on their biological activities, such as antimicrobial and anticancer properties, are common themes in this area of research. For instance, a study on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives explores their potential reactions and biological relevance (Mohamed, 2014).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could explore its potential applications, investigate its reactivity under various conditions, or develop more efficient methods for its synthesis .

Properties

IUPAC Name

ethyl 2-[2-(3,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O5S2/c1-2-28-16(24)9-23-14-4-3-13(30(21,26)27)8-15(14)29-18(23)22-17(25)10-5-11(19)7-12(20)6-10/h3-8H,2,9H2,1H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBILCXYPFQQMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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